molecular formula C13H9N2O+ B14681415 2-Benzoylbenzene-1-diazonium CAS No. 36367-99-4

2-Benzoylbenzene-1-diazonium

Cat. No.: B14681415
CAS No.: 36367-99-4
M. Wt: 209.22 g/mol
InChI Key: VILRWFDQMKOZGF-UHFFFAOYSA-N
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Description

2-Benzoylbenzene-1-diazonium is an aromatic diazonium compound that features a benzoyl group attached to a benzene ring, which is further substituted with a diazonium group. Diazonium compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzoylbenzene-1-diazonium can be synthesized through the diazotization of 2-aminobenzophenone. The process involves treating 2-aminobenzophenone with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. The reaction is carried out at low temperatures to stabilize the diazonium ion formed.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale diazotization reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylbenzene-1-diazonium undergoes several types of reactions, including:

    Substitution Reactions: These include Sandmeyer reactions where the diazonium group is replaced by halides, cyanides, or hydroxyl groups using copper(I) salts.

    Coupling Reactions: The diazonium compound can couple with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.

Common Reagents and Conditions

    Sandmeyer Reactions: Copper(I) chloride, bromide, or cyanide in the presence of the diazonium salt.

    Coupling Reactions: Phenols or aromatic amines in alkaline conditions.

    Reduction Reactions: Reducing agents like sodium sulfite or hypophosphorous acid.

Major Products

    Substitution Products: Aryl halides, aryl cyanides, and phenols.

    Coupling Products: Azo compounds, which are often brightly colored and used as dyes.

    Reduction Products: Hydrazine derivatives.

Scientific Research Applications

2-Benzoylbenzene-1-diazonium has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through substitution and coupling reactions.

    Biology: Employed in the modification of biomolecules for labeling and detection purposes.

    Medicine: Potential use in drug development for creating bioactive compounds.

    Industry: Utilized in the production of dyes and pigments due to its ability to form azo compounds.

Mechanism of Action

The mechanism of action of 2-Benzoylbenzene-1-diazonium primarily involves its ability to form reactive intermediates, such as aryl radicals or cations, which can then undergo various substitution or coupling reactions. The diazonium group is a good leaving group, facilitating these transformations. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • Benzenediazonium chloride
  • 2-Nitrobenzenediazonium
  • 4-Methylbenzenediazonium

Comparison

2-Benzoylbenzene-1-diazonium is unique due to the presence of the benzoyl group, which can influence the reactivity and stability of the diazonium ion. Compared to other diazonium compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications.

Properties

CAS No.

36367-99-4

Molecular Formula

C13H9N2O+

Molecular Weight

209.22 g/mol

IUPAC Name

2-benzoylbenzenediazonium

InChI

InChI=1S/C13H9N2O/c14-15-12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H/q+1

InChI Key

VILRWFDQMKOZGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[N+]#N

Origin of Product

United States

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